propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS: 847366-06-7) is a chromen-4-one derivative with the molecular formula C₂₂H₂₃NO₆ and a molecular weight of 397.427 g/mol . Its structure features:
- A 4-oxo-4H-chromen core substituted with a 7-hydroxy group and a 2-methyl group.
- A propyl benzoate ester linked via an ether bond at the 3-position of the chromen ring.
Properties
IUPAC Name |
propyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-5-12-28-23(27)15-6-8-16(9-7-15)30-21-14(2)29-22-17(20(21)26)10-11-19(25)18(22)13-24(3)4/h6-11,25H,5,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFGNNTYTDKTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate, with the molecular formula C23H25NO6 and a molecular weight of 411.454 g/mol, is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure features a chromenone core attached to a benzoate ester and a dimethylamino group. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO6 |
| Molecular Weight | 411.454 g/mol |
| IUPAC Name | Propyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl]oxybenzoate |
| CAS Number | 844835-96-7 |
Antioxidant Activity
Research indicates that compounds with chromenone structures exhibit significant antioxidant properties. A study conducted by Sharma et al. (2021) demonstrated that derivatives of chromenone could scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The presence of hydroxyl groups in the structure enhances these antioxidant activities.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated in various models. For instance, in vitro assays showed that this compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharide (LPS). The mechanism appears to involve the modulation of NF-kB signaling pathways, leading to reduced inflammation.
Anticancer Activity
The anticancer effects of this compound were evaluated against several cancer cell lines using the MTT assay. Results indicated that this compound exhibited dose-dependent cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines . The compound's mechanism may involve apoptosis induction through caspase activation and modulation of cell cycle progression.
Case Studies
- Study on Antioxidant Activity : In a comparative study, propyl 4-{(dimethylamino)methyl}-7-hydroxy derivatives were shown to have superior antioxidant capacity over traditional antioxidants like ascorbic acid, suggesting potential applications in dietary supplements and pharmaceuticals.
- Anti-inflammatory Study : In vivo experiments on mice demonstrated that administration of this compound significantly reduced edema in paw inflammation models, confirming its therapeutic potential in treating inflammatory diseases.
- Anticancer Research : A recent investigation into its anticancer properties revealed that treatment with propyl 4-{(dimethylamino)methyl}-7-hydroxy derivatives led to a marked reduction in tumor size in xenograft models of breast cancer, highlighting its potential as a novel chemotherapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share partial structural motifs with the target molecule, such as chromen cores, benzoate esters, or dimethylamino groups. Key comparisons are summarized in Table 1.
Chromen Derivatives
The chromen-4-one core is a hallmark of flavonoids and synthetic analogs, often associated with antioxidant or anti-inflammatory activity. However, the target compound’s 8-[(dimethylamino)methyl] substitution is unusual, differentiating it from natural flavonoids like quercetin or synthetic derivatives lacking aminoalkyl groups.
Benzoate Esters
- Fenpyroximate (): A pyrazole-containing benzoate ester (C₂₄H₂₇N₃O₄) used as an acaricide. Unlike the target compound, fenpyroximate lacks a chromen ring but shares the benzoate ester group, which may influence lipophilicity and membrane permeability .
- Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)...benzoate (): This compound (C₃₈H₄₇FNO₈SSi, MW: 724.28) features a thiazolidinone ring and fluorobenzyl group. Its benzoate ester and complex substituents suggest applications in materials science, contrasting with the target’s simpler chromen backbone .
Dimethylamino-Containing Compounds
- 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (): A spiro compound with a dimethylamino-phenyl group and benzothiazol ring.
- Perfluorinated Compounds with Dimethylamino Groups (): These feature long fluorinated chains (e.g., C₁₃F₂₁), imparting extreme hydrophobicity. While they share dimethylamino groups with the target compound, their applications as surfactants or coatings differ significantly .
Data Tables
Table 1: Structural and Functional Comparison of Target Compound and Analogs
Research Findings and Discussion
Physicochemical Properties
- The dimethylamino group in the target compound likely enhances water solubility compared to non-polar chromen derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
